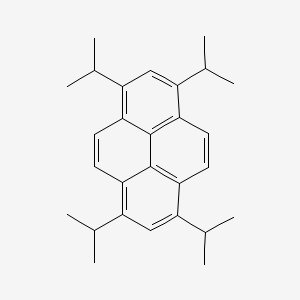
1,3,6,8-Tetraisopropylpyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,8-Tetraisopropylpyrene is an organic compound belonging to the pyrene family, characterized by its four isopropyl groups attached to the pyrene core at positions 1, 3, 6, and 8. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetraisopropylpyrene typically involves the alkylation of pyrene with isopropyl halides under Friedel-Crafts alkylation conditions. A practical synthesis method includes the use of aluminum chloride as a catalyst in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,3,6,8-Tetraisopropylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the remaining positions on the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Formation of pyrenequinones.
Reduction: Formation of dihydropyrene derivatives.
Substitution: Formation of halogenated or nitrated pyrene derivatives.
科学的研究の応用
1,3,6,8-Tetraisopropylpyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
作用機序
The mechanism of action of 1,3,6,8-Tetraisopropylpyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved include electron transfer processes and energy transfer mechanisms, which are crucial for its applications in fluorescence and electronic devices .
類似化合物との比較
Similar Compounds
1,3,6,8-Tetraazapyrene: Known for its redox-active properties and applications in materials science.
1,3,6,8-Tetrabromopyrene: Used in the synthesis of star-shaped organic semiconductors.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene: Employed as a fluorescence probe for detecting proteins.
Uniqueness
1,3,6,8-Tetraisopropylpyrene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of organic electronic materials and as a model compound for studying the effects of alkyl substitution on pyrene derivatives .
特性
CAS番号 |
24300-95-6 |
|---|---|
分子式 |
C28H34 |
分子量 |
370.6 g/mol |
IUPAC名 |
1,3,6,8-tetra(propan-2-yl)pyrene |
InChI |
InChI=1S/C28H34/c1-15(2)23-13-24(16(3)4)20-11-12-22-26(18(7)8)14-25(17(5)6)21-10-9-19(23)27(20)28(21)22/h9-18H,1-8H3 |
InChIキー |
GWSMALASBJWDQH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















